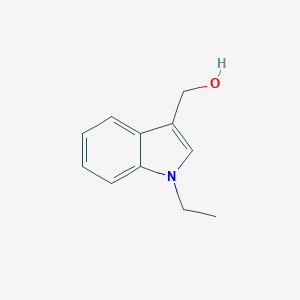
1H-Indole-3-methanol, 1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Indole-3-methanol, 1-ethyl-” is a chemical compound that belongs to the indole family . Indoles are heterocyclic aromatic compounds that are formed from a five-membered pyrrole ring and a six-membered benzene ring . They are known to possess diverse biological activities and are considered key structural components of different natural products .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One such method involves a one-pot, three-component cyclocondensation reaction of thiobarbituric acid, substituted aromatic aldehyde, and indole . The new indole compounds are then fully characterized by FT-IR and NMR spectroscopy and mass spectrometry .Molecular Structure Analysis
The molecular structure of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . These techniques allow for a detailed view of the molecule’s structure.Chemical Reactions Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole-3-methanol, 1-ethyl-” can be analyzed using various techniques. For example, the molecular weight of a similar compound, Tryptophol, is 161.2004 .Mecanismo De Acción
The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids but also have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Propiedades
Número CAS |
110326-14-2 |
|---|---|
Nombre del producto |
1H-Indole-3-methanol, 1-ethyl- |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(1-ethylindol-3-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3 |
Clave InChI |
STFQPSBXKZSHQS-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C2=CC=CC=C21)CO |
SMILES canónico |
CCN1C=C(C2=CC=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



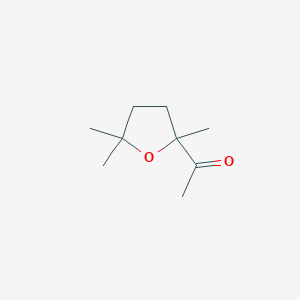


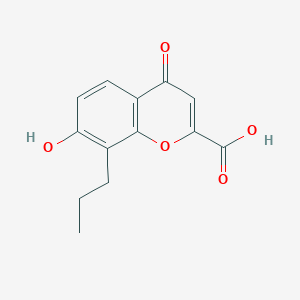


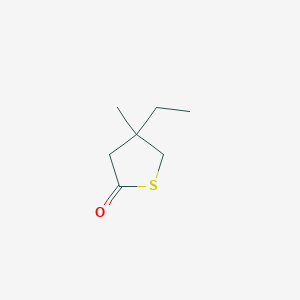


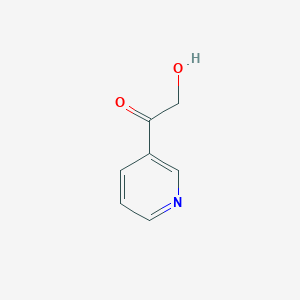
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
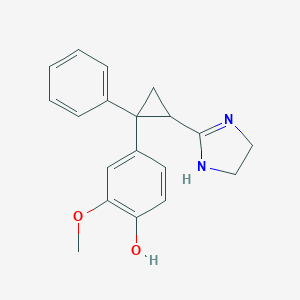
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
